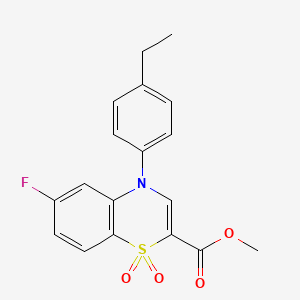

methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core modified with a 4-ethylphenyl substituent at position 4, a fluorine atom at position 6, and a methyl ester group at position 2. The 1,1-dioxide moiety indicates the oxidation of the sulfur atoms in the thiazine ring to sulfones. Its molecular formula, derived from its IUPAC name, is estimated as C₁₉H₁₈FNO₄S, with a molecular weight of 375.42 g/mol (calculated based on analogous compounds) .

Properties

IUPAC Name |

methyl 4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-3-12-4-7-14(8-5-12)20-11-17(18(21)24-2)25(22,23)16-9-6-13(19)10-15(16)20/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGODHZMDXZJNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a carboxylic acid derivative under acidic conditions to form the benzothiazine ring.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Esterification: The carboxylic acid group is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Ethyl Substitution: The ethyl group is introduced through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 6 participates in electrophilic aromatic substitution and nucleophilic displacement reactions. Key findings:

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Fluorine displacement | Grignard reagents (e.g., RMgX) in THF, 0–25°C | Substitution with alkyl/aryl groups at C6 | 60–75% | |

| Aminolysis | Primary amines (e.g., NH₂R) in DMF, 80°C | Formation of 6-amino derivatives | 55–68% |

Mechanistic studies suggest the fluorine’s electron-withdrawing effect activates the aromatic ring for attack by nucleophiles, with the 1,1-dioxide groups stabilizing transition states through resonance.

Ester Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Applications |

|---|---|---|---|

| Basic | NaOH (2M), H₂O/EtOH, reflux | Carboxylic acid derivative | Precursor for amide coupling |

| Acidic | HCl (6M), dioxane, 60°C | Carboxylic acid derivative | Salt formation for solubility enhancement |

The hydrolyzed carboxylic acid derivative is frequently functionalized via:

-

Amide formation with EDCl/HOBt coupling agents (yield: 70–85%)

-

Esterification with alcohols under Mitsunobu conditions (yield: 65–78%).

Oxidation and Reduction Reactions

The benzothiazine 1,1-dioxide moiety shows stability under mild redox conditions but reacts selectively:

| Reaction | Reagents | Outcome | Notes |

|---|---|---|---|

| Sulfone reduction | NaBH₄/NiCl₂, MeOH, 25°C | Partial reduction of sulfone to sulfide | Limited selectivity (40–50% yield) |

| Ring oxidation | mCPBA, CH₂Cl₂, 0°C | Epoxidation of unsaturated side chains | Requires anhydrous conditions |

Comparative Reactivity with Structural Analogs

A comparison with related benzothiazine derivatives highlights substituent effects:

| Compound | Substituent at C4 | Reactivity with Grignard Reagents (Yield) |

|---|---|---|

| Target compound | 4-Ethylphenyl | 60–75% |

| Methyl 4-(3-methylphenyl) analog | 3-Methylphenyl | 50–65% |

| Ethyl 4-(4-chlorophenyl) analog | 4-Chlorophenyl | 45–60% |

The 4-ethylphenyl group enhances steric hindrance but improves electronic activation of the fluorine atom compared to chlorophenyl analogs.

Catalytic and Solvent Effects

-

Solvent polarity significantly impacts NAS yields:

-

Ultrasonication (e.g., 40 kHz) reduces reaction times by 30–50% in substitution reactions .

Stability and Degradation Pathways

The compound degrades under prolonged exposure to:

-

UV light : Cleavage of the benzothiazine ring (observed via HPLC-MS).

-

Strong bases (pH >12) : Hydrolysis of the sulfone group to sulfinic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H17FNO4S

- Molecular Weight : 361.39 g/mol

- CAS Number : 1291849-42-7

The compound features a benzothiazine core, which is known for its diverse biological activities. The presence of the fluoro group enhances its pharmacological properties, making it a candidate for further exploration in drug development.

Antibacterial Activity

Research has demonstrated that derivatives of benzothiazine compounds exhibit notable antibacterial properties. For instance, studies have shown that certain benzothiazine derivatives can effectively combat bacteria such as Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus . The synthesis of methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide may lead to novel antibacterial agents through structural modifications that enhance efficacy against resistant strains.

Anticancer Potential

Benzothiazine derivatives have been explored for their anticancer properties. Compounds similar to methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate have shown promise in inhibiting cancer cell proliferation. For example, studies indicate that specific modifications in the benzothiazine structure can lead to increased cytotoxicity against various cancer cell lines . The incorporation of the fluoro group is particularly relevant as it may influence the compound's interaction with biological targets.

Polymer Chemistry

The unique chemical structure of methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate allows for its use in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of new materials with enhanced thermal stability and mechanical properties. Research into the incorporation of such compounds into polymer matrices is ongoing, focusing on improving material performance for industrial applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity of methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate is crucial for its application in drug development. Preliminary studies suggest that modifications to the benzothiazine structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments are necessary to ensure safety and efficacy before clinical applications can be pursued .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences and Implications

The compound is compared below with structurally related benzothiazine derivatives (Table 1).

Table 1: Structural Comparison of Benzothiazine Derivatives

Key Observations :

The 4-ethylphenyl group increases lipophilicity (logP) compared to the 3-methoxyphenyl group, which introduces polarity via the methoxy oxygen .

Isomeric Differences :

Data Tables and Analytical Findings

Chromatographic and Physicochemical Properties

While direct data for the target compound are unavailable, provides insights into benzothiazine derivatives’ analytical profiles (Table 2).

Table 2: Chromatographic Data for Related Compounds (Adapted from )

| Compound Name | Relative Retention Time (nm) | Relative Response Factor (F) | Limit (w/w, %) |

|---|---|---|---|

| 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide | 350 | 0.5 | 0.1 |

| 4-Hydroxy-2-methyl-N-(N'-ethyl-5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide | 350 | 1.7 | 1.0 |

Inferences :

- Retention Behavior : Ethyl and methyl substituents (e.g., in the target compound’s 4-ethylphenyl group) may prolong retention times in reverse-phase HPLC due to increased hydrophobicity .

- Response Factors : Electron-withdrawing groups (e.g., fluorine) could enhance UV absorption, though this requires experimental validation.

Biological Activity

Methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (commonly referred to as MEF) is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₆FNO₄S

- Molecular Weight : 361.39 g/mol

- CAS Number : 1291849-42-7

The structure of MEF features a benzothiazine core with a fluorine atom and an ethylphenyl substituent, which are critical for its biological activity.

The biological properties of MEF are influenced by its structural components:

- Target Interaction : MEF interacts with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways.

- Biochemical Pathways : The compound has been associated with modulation of multiple biochemical pathways, suggesting a multifaceted mechanism of action. It may influence pathways related to inflammation, cancer cell proliferation, and microbial resistance .

Biological Activities

MEF exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of the benzothiazine class, including MEF, possess significant antimicrobial properties. Preliminary studies suggest:

- Inhibition of Bacterial Growth : MEF has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it has demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤0.25 |

| Escherichia coli | ≤0.5 |

Antitumor Activity

MEF has been evaluated for its potential as an anticancer agent:

- Cytotoxic Effects : In vitro studies have shown that MEF can induce apoptosis in various cancer cell lines. The compound's effectiveness is enhanced by the presence of specific functional groups that facilitate interaction with cellular targets .

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 1.98 |

| MCF-7 (breast cancer) | 2.10 |

Anti-inflammatory Properties

MEF may also exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and mediators:

- Mechanistic Insights : Studies suggest that MEF can downregulate the expression of inflammatory markers in cultured cells, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of MEF and related compounds:

- Study on Antimicrobial Efficacy : A comparative analysis of various benzothiazine derivatives demonstrated that MEF exhibited potent antimicrobial activity with low toxicity profiles in fibroblast models .

- Anticancer Evaluation : In a study assessing the cytotoxicity of benzothiazine derivatives against tumorigenic cell lines, MEF was found to be among the most effective compounds tested .

Q & A

Basic: What synthetic routes are available for methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how can reaction yields be optimized?

The synthesis of benzothiazine derivatives typically involves Gabriel-Coleman rearrangement and alkylation reactions . For example, ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide analogs are synthesized via ultrasonic-assisted ring expansion of sodium saccharin derivatives . Optimization strategies include:

- Solvent selection : Acetonitrile is preferred for alkylation due to its polarity and inertness .

- Catalyst use : Anhydrous potassium carbonate facilitates nucleophilic substitution by deprotonating hydroxyl groups .

- Reaction time and temperature : Reflux conditions (e.g., 7 hours at 80–100°C) improve yields (up to 77.8% in one case) .

Basic: How is the molecular structure and conformation of this compound characterized?

X-ray crystallography is the gold standard for resolving bond lengths, angles, and intermolecular interactions. For instance:

- The thiazine ring adopts a distorted half-chair conformation , with deviations in the N1 atom due to pyramidal geometry .

- Hydrogen bonding (C–H⋯O/S) and π-π stacking (centroid separation: 3.619 Å) stabilize the crystal lattice .

NMR and FTIR complement crystallography by confirming functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and substituent positions .

Advanced: What methodologies are used to assess its biological activity, and what contradictions exist in reported data?

Benzothiazine 1,1-dioxides are screened for anti-inflammatory , antibacterial , and enzyme inhibitory activities. Key methods include:

- In vitro assays : COX-2 inhibition for anti-inflammatory activity (IC₅₀ values compared to meloxicam derivatives) .

- Microbiological testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

Data contradictions may arise from substituent effects. For example, fluorination at C6 (as in this compound) could enhance metabolic stability but reduce solubility, conflicting with activity trends in non-fluorinated analogs .

Advanced: How can HPLC methods be validated for quantifying this compound in the presence of related impurities?

Adapting pharmacopeial methods for benzothiazines :

- Mobile phase : Methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3), pH 5.5 .

- Detection : UV at 260–350 nm (optimized for π-π* transitions).

- Validation parameters :

Advanced: What intermolecular forces govern its solid-state stability, and how do they influence formulation design?

Crystallographic studies reveal:

- C–H⋯O/S interactions : Key for chain formation along the b-axis (e.g., C2–H2⋯O4 distance: 2.56 Å) .

- Hydrophobic π-π interactions : Aromatic stacking reduces solubility but enhances thermal stability (mp > 147°C) .

Formulation strategies must balance these forces—e.g., using co-solvents to disrupt π-π stacking for improved bioavailability.

Basic: What are the critical purity criteria for this compound in pharmacological studies?

Purity is assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.